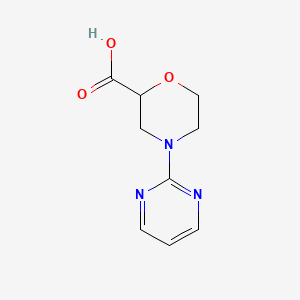

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid

Übersicht

Beschreibung

“4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid” is a chemical compound with the molecular formula C9H11N3O3 . It is a derivative of pyrimidine and morpholine . The compound is used for research purposes .

Physical And Chemical Properties Analysis

The compound “4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid” is stored in a dry environment at 2-8°C . The physical form of the related compound “4-(Pyrimidin-2-yl)morpholine” is a light yellow to yellow powder or crystals .Wissenschaftliche Forschungsanwendungen

I have found some information on the scientific research applications of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid. Below are a few applications with detailed sections:

Cancer Research

This compound has been studied for its potential in cancer treatment. It targets the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer, which is crucial for mitotic arrest and cell death in colchicine-resistant cells .

Anti-inflammatory Activities

Pyrimidines, including derivatives like 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid , have shown anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Tubulin Interaction

The co-crystal structure of tubulin with this compound reveals important inhibitor contact residues that are significant for its binding and therapeutic action .

Wirkmechanismus

Target of Action

The primary target of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is the colchicine-binding site of tubulin . Tubulin is a globular protein and an integral component of the cytoskeleton, playing important roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .

Mode of Action

The compound binds to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP .

Biochemical Pathways

The binding of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid to tubulin disrupts microtubule dynamics . This disruption can lead to mitotic arrest and cell death, particularly in colchicine-resistant cells . The compound’s action on tubulin and microtubules affects various cellular processes, including cell division and intracellular transport .

Pharmacokinetics

The compound’s molecular weight (209204) and its carboxylic acid group suggest that it may have reasonable bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cellular microtubule polymerization, leading to mitotic arrest and cell death across multiple cell lines . This effect is particularly pronounced in colchicine-resistant cells, as the compound is a poor substrate for P-gp multi-drug resistance pumps .

Eigenschaften

IUPAC Name |

4-pyrimidin-2-ylmorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-8(14)7-6-12(4-5-15-7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWSNMPZSLAJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid | |

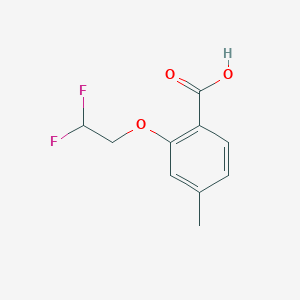

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)

![2-[(4-Iodophenoxy)methyl]pyrrolidine](/img/structure/B1398940.png)